2-[(4-nitrobenzoyl)amino]ethyl benzoate
Overview
Description
2-[(4-nitrobenzoyl)amino]ethyl benzoate is an organic compound with the molecular formula C16H14N2O5 It is characterized by the presence of a nitrobenzoyl group and an ethyl benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-nitrobenzoyl)amino]ethyl benzoate typically involves the reaction of 4-nitrobenzoic acid with ethylamine, followed by esterification with benzoic acid. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The esterification step may require an acid catalyst like sulfuric acid or p-toluenesulfonic acid to drive the reaction to completion .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-nitrobenzoyl)amino]ethyl benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products
Reduction: The major product is 2-[(4-aminobenzoyl)amino]ethyl benzoate.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be obtained.
Scientific Research Applications
2-[(4-nitrobenzoyl)amino]ethyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-nitrobenzoyl)amino]ethyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which can then interact with active sites on enzymes, potentially inhibiting their activity. The ester moiety may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(3-nitrobenzoyl)amino]benzoate
- Ethyl 2-[(2-nitrobenzoyl)amino]benzoate
- Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate
Uniqueness
2-[(4-nitrobenzoyl)amino]ethyl benzoate is unique due to the specific positioning of the nitro group on the benzoyl ring, which influences its reactivity and interaction with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
2-[(4-nitrobenzoyl)amino]ethyl benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-15(12-6-8-14(9-7-12)18(21)22)17-10-11-23-16(20)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCLCQKAORWCSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601275981 | |
Record name | N-[2-(Benzoyloxy)ethyl]-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197944 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
412277-95-3 | |
Record name | N-[2-(Benzoyloxy)ethyl]-4-nitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=412277-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(Benzoyloxy)ethyl]-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601275981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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